molecular formula C19H19N3O5S B11162407 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)butanamide

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11162407
M. Wt: 401.4 g/mol
InChI Key: RHGQLVJGMQYGKG-UHFFFAOYSA-N
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Description

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromen-7-yl moiety with a thiazolyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps. One common approach is the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid with N,N’-carbonyldiimidazole . The resulting intermediate is then reacted with thiazolyl amine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The chromen-7-yl moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. The thiazolyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is unique due to its combination of a chromen-7-yl moiety with a thiazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C19H19N3O5S/c1-12-9-18(25)27-15-10-13(4-5-14(12)15)26-11-17(24)20-6-2-3-16(23)22-19-21-7-8-28-19/h4-5,7-10H,2-3,6,11H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

RHGQLVJGMQYGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)NC3=NC=CS3

Origin of Product

United States

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